molecular formula C12H24O3 B14258443 2-Ethylhexyl 3-hydroxy-2-methylpropanoate CAS No. 403519-85-7

2-Ethylhexyl 3-hydroxy-2-methylpropanoate

Cat. No.: B14258443
CAS No.: 403519-85-7
M. Wt: 216.32 g/mol
InChI Key: ZSBORELZSFKFQU-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C12H24O3. It is an ester derived from propanoic acid and is known for its unique chemical properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylhexyl 3-hydroxy-2-methylpropanoate typically involves the esterification of 2-ethylhexanol with 3-hydroxy-2-methylpropanoic acid. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the ester is separated from the reaction mixture through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylhexyl 3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and plasticizers.

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In drug delivery systems, it enhances the solubility and bioavailability of active pharmaceutical ingredients .

Comparison with Similar Compounds

  • 2-Ethylhexyl 3-hydroxy-2-methylpropanoate
  • Methyl 3-hydroxy-2-methylpropanoate
  • Ethyl 3-hydroxy-2-methylpropanoate

Comparison: this compound is unique due to its longer alkyl chain, which imparts different solubility and reactivity properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and stability .

Properties

CAS No.

403519-85-7

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-ethylhexyl 3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C12H24O3/c1-4-6-7-11(5-2)9-15-12(14)10(3)8-13/h10-11,13H,4-9H2,1-3H3

InChI Key

ZSBORELZSFKFQU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C(C)CO

Origin of Product

United States

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